molecular formula C10H16O6 B122037 Triethyl methanetricarboxylate CAS No. 6279-86-3

Triethyl methanetricarboxylate

Cat. No. B122037
CAS RN: 6279-86-3
M. Wt: 232.23 g/mol
InChI Key: AGZPNUZBDCYTBB-UHFFFAOYSA-N
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Description

Triethyl methanetricarboxylate (TEMT) is a chemical compound that has been explored for its utility in organic synthesis, particularly as a diethyl malonate surrogate. It has been shown to undergo mild alkylation with primary, benzylic, and allylic alcohols under Mitsunobu conditions, yielding fair to good yields. This demonstrates its potential as a versatile reagent in the synthesis of various organic molecules .

Synthesis Analysis

The synthesis of TEMT and its derivatives has been a subject of research due to its potential applications in organic chemistry. For instance, TEMT can be alkylated by alcohols under Mitsunobu conditions, which is a widely used method for converting alcohols into other functional groups in the presence of a nucleophile and a dehydrating agent . Additionally, methanetricarboxylates have been used to prepare heteroarylcarboxamides with potential biological activity, showcasing the reagent's role in the synthesis of biologically active compounds .

Molecular Structure Analysis

While the specific molecular structure of TEMT is not detailed in the provided papers, related compounds with complex molecular structures have been studied. For example, the molecular structure of tris(trimethylsilyl)methane, a sterically crowded molecule, has been investigated using gas-phase electron diffraction, revealing details about bond lengths, angles, and torsional angles that are affected by steric hindrance . These studies provide insights into how molecular overcrowding can influence the geometry of related compounds, which may be relevant for understanding the structural aspects of TEMT.

Chemical Reactions Analysis

TEMT's reactivity has been explored in various chemical reactions. It serves as a key reagent for the preparation of heteroarylcarboxamides, which are synthesized through the reaction of methanetricarboxylates with heterocyclic amines. These heterocyclic esters are then further reacted with primary amines to obtain a variety of heteroarylcarboxylic amides with different substituents on the carboxamide group . This highlights TEMT's role in facilitating the synthesis of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of TEMT are not explicitly discussed in the provided papers. However, the properties of similar compounds, such as those with tris(pyrazolyl)methane ligands, have been reviewed, indicating that these compounds can form coordination complexes and organometallic structures . The synthesis and structure of related compounds, such as geminal di(hypersilyl) compounds, also provide insights into the steric effects that can influence the physical properties of TEMT derivatives .

Scientific Research Applications

Reaction with Indoline

Triethyl methanetricarboxylate reacts with indoline to form various compounds like the diethyl ester of 2-(indoline-1-carbonyl)malonic acid, which can further transform into other complex organic compounds. This highlights its use in creating complex chemical structures for various applications (Ukrainets et al., 2006).

Catalyst in Synthesis Reactions

Triethyl methanetricarboxylate has been utilized as a part of catalytic systems for synthesizing diverse organic compounds, such as 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes, showcasing its role in facilitating chemical reactions (Kalantari, 2012).

Industrial Production Method

A method involving triethyl methanetricarboxylate in a tubular reactor for industrial production has been developed, illustrating its potential for large-scale chemical manufacturing (Huang Sheng-jian, 2013).

Synthesis of Organic Compounds

The compound has been used in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions and synthesis processes. For instance, it has been applied in the formation of cyclic and acyclic organic compounds, showcasing its utility in organic chemistry (Meijere et al., 2004).

Intermediate in Medicinal Chemistry

Triethyl methanetricarboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds, such as Famciclovir, highlighting its role in medicinal chemistry (Chen Wen-hua, 2005).

Safety And Hazards

Triethyl methanetricarboxylate should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment as required . In case of accidental release, sweep up and shovel into suitable containers for disposal .

properties

IUPAC Name

triethyl methanetricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZPNUZBDCYTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211866
Record name Triethyl methanetricarboxylate
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl methanetricarboxylate

CAS RN

6279-86-3
Record name 1,1,1-Triethyl methanetricarboxylate
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Record name Triethyl methanetricarboxylate
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Record name Triethyl methanetricarboxylate
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Record name Triethyl methanetricarboxylate
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Record name Triethyl methanetricarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
GR Newkome, GR Baker - Organic Preparations and Procedures …, 1986 - Taylor & Francis
… Radical Reactions In the presence of a radical initiator, triethyl methanetricarboxylate (Id), adds to terminal alkenes (Scheme 4) to form predominately the 1:1 adduct (50-75%) along …
Number of citations: 39 www.tandfonline.com
G Cravotto, GB Giovenzana, M Sisti, G Palmisano - Tetrahedron, 1996 - Elsevier
Dehydrative Alkylation of Alcohols with Triethyl Methanetricarboxylate under Mitsunobu Conditions … Dehydrative Alkylation of Alcohols with Triethyl Methanetricarboxylate under …
Number of citations: 18 www.sciencedirect.com
T Mukaiyama, Y Nagata, K Ikegai - Chemistry letters, 2005 - journal.csj.jp
… chiral alkyl aryl carbinols and triethyl methanetricarboxylate proceeded smoothly to afford the … Based on the above results, the use of triethyl methanetricarboxylate (pKa 7.5 in DMSO) …
Number of citations: 13 www.journal.csj.jp
G Cravotto, GB Giovenzana, M Sisti, G Palmisano - Tetrahedron, 1998 - Elsevier
Triethyl methanetricarboxylate (TEMT) is allylated by allylic carbonates in the presence of catalytic amounts of Pd (0) complexes; the reaction, conducted in very mild conditions, is fast …
Number of citations: 11 www.sciencedirect.com
IV Ukrainets, OV Gorokhova, LV Sidorenko… - Chemistry of …, 2006 - Springer
… the separation of free triethyl methanetricarboxylate, which is … decomposition of the triethyl methanetricarboxylate formed. … acid and triethyl methanetricarboxylate. However the slow …
Number of citations: 6 link.springer.com
GR Baker, GR Newkome - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
(1; R 1 = R 2 = Me) [ 1186‐73‐8 ] C 7 H 10 O 6 (MW 190.17) InChI = 1S/C7H10O6/c1‐11‐5(8)4(6(9)12‐2)7(10)13‐3/h4H,1‐3H3 InChIKey = BNOIMFITGLLJTH‐UHFFFAOYSA‐N (2; R …
Number of citations: 0 onlinelibrary.wiley.com
ИВ Украинец, ОВ Горохова, ЛВ Сидоренко… - Chemistry of …, 2023 - 5.179.29.131
The first stage of the reaction of triethyl methanetricarboxylate with indoline is the formation of the diethyl ester of 2-(indoline-1-carbonyl) malonic acid, which then, depending on the …
Number of citations: 3 5.179.29.131
IS Cho, JM Muchowski - Synthesis, 1991 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 24 www.thieme-connect.com
IV Ukrainets, OV Gorokhova… - Журнал органічної …, 2013 - irbis-nbuv.gov.ua
… in 0.1 Mol of triethyl methanetricarboxylate. Remove ethanol … triethyl methanetricarboxylate under reduced pressure (2-5 mm Hg). On the average 44.3 g of triethyl methanetricarboxylate…
Number of citations: 7 www.irbis-nbuv.gov.ua
M Murai, E Uemura, S Hori, K Takai - Angewandte Chemie, 2017 - Wiley Online Library
… The treatment of 1,6-diyne 1 a with triethyl methanetricarboxylate in the presence of [HRe(CO) 4 ] n , which was the best catalyst for the previous anti-Markovnikov addition reaction, 4a …
Number of citations: 36 onlinelibrary.wiley.com

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